![molecular formula C16H14N4O6 B13140471 1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone](/img/structure/B13140471.png)
1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its biphenyl structure, which includes two benzene rings connected by a single bond, with amino and nitro groups attached to the rings. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for research and industrial applications.
准备方法
The synthesis of 1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone involves several steps, typically starting with the nitration of biphenyl derivatives. The process includes:
Nitration: Biphenyl is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce nitro groups at specific positions on the benzene rings.
Reduction: The nitro groups are then reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Acetylation: The final step involves the acetylation of the amino groups to form the diethanone derivative.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing environmental impact and production costs .
化学反应分析
1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups like halogens or alkyl groups.
Acetylation: The amino groups can be acetylated to form amides using acetic anhydride or acetyl chloride.
Common reagents and conditions for these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to optimize reaction rates and yields .
科学研究应用
1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature
作用机制
The mechanism of action of 1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone involves its interaction with molecular targets and pathways within biological systems. The compound’s amino and nitro groups can participate in redox reactions, affecting cellular processes and signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
相似化合物的比较
1,1’-(4,4’-Diamino-3,3’-dinitro-[1,1’-biphenyl]-2,6-diyl)diethanone can be compared with other similar compounds, such as:
3,3’-Dinitrobenzidine: Similar in structure but lacks the acetyl groups, making it less reactive in certain chemical reactions.
4,4’-Diamino-3,3’-dichlorobiphenyl: Contains chlorine atoms instead of nitro groups, resulting in different chemical properties and reactivity.
4,4’-Dimethylbiphenyl: Lacks both amino and nitro groups, making it less versatile in chemical reactions
属性
分子式 |
C16H14N4O6 |
|---|---|
分子量 |
358.31 g/mol |
IUPAC 名称 |
1-[3-acetyl-5-amino-2-(4-amino-3-nitrophenyl)-4-nitrophenyl]ethanone |
InChI |
InChI=1S/C16H14N4O6/c1-7(21)10-6-12(18)16(20(25)26)14(8(2)22)15(10)9-3-4-11(17)13(5-9)19(23)24/h3-6H,17-18H2,1-2H3 |
InChI 键 |
CEZSTGNWXKUHRO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C(=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])C(=O)C)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13140394.png)


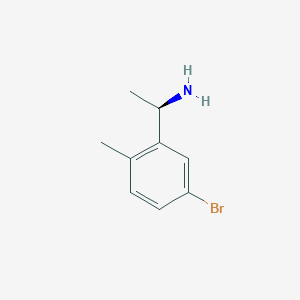

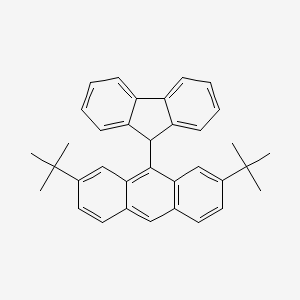
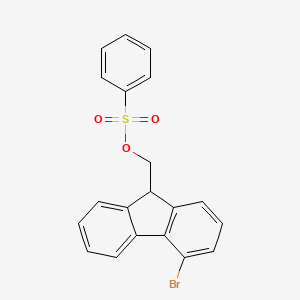
![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B13140438.png)
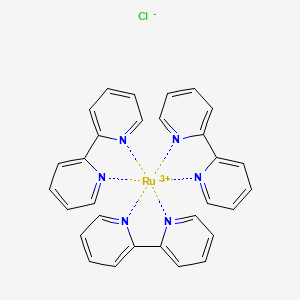
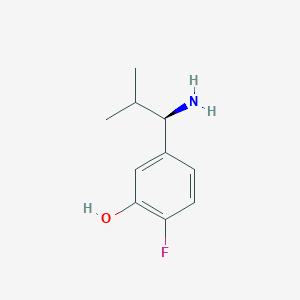

![2',7'-Dichloro-3',6'-dihydroxy-4',5'-bis(((pyrazin-2-ylmethyl)(pyridin-2-ylmethyl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140458.png)
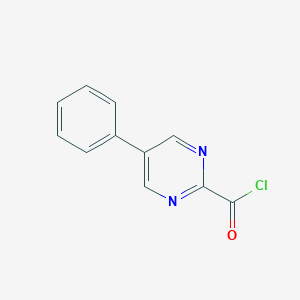
![6-Benzyl-2-oxa-6-azaspiro[3.4]Octane-8-carboxylic acid](/img/structure/B13140468.png)
